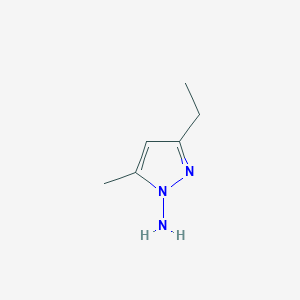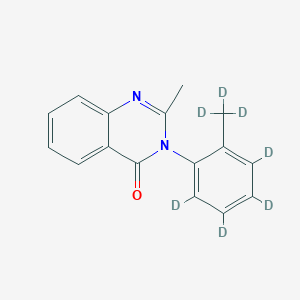
Methaqualone-D7
Übersicht
Beschreibung
Methaqualone-D7 is a sedative-hypnotic drug that is similar in effect to barbiturates, a general central nervous system depressant . It is used as a laboratory chemical and for the synthesis of substances . It is also known as Methaqualone-tolyl-d7 solution .
Synthesis Analysis
The synthesis of methaqualone usually involves uncomplicated one and two-step reactions that are easily performed in clandestine laboratories . A one-step reaction is carried out by refluxing anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine .
Molecular Structure Analysis
The empirical formula of Methaqualone-D7 is C16D7H7N2O . Its molecular weight is 257.34 . The GC−MS/MS product ion spectra of Methaqualone-D7 with different collision energies have not been reported before .
Chemical Reactions Analysis
Methaqualone-D7 is suitable for quantitation of methaqualone levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis .
Physical And Chemical Properties Analysis
Methaqualone-D7 is a white crystalline powder . It is soluble in ethanol, diethyl ether, and chloroform, but insoluble in water . The concentration of Methaqualone-D7 is 1 mg/mL in methanol .
Wissenschaftliche Forschungsanwendungen
Clinical Toxicology
Methaqualone-D7 is used as an internal standard for quantitation of methaqualone levels in biological fluids like urine, serum, or plasma by LC/MS or GC/MS. This is crucial for urine drug testing and forensic analysis .
Forensic Analysis
In forensic science, Methaqualone-D7 serves as an internal standard for the quantification of xenobiotics in blood using multiple reaction monitoring (MRM) mode after liquid–liquid extraction (LLE) .
Safety and Hazards
Zukünftige Richtungen
While some have concluded that the disappearance of methaqualone was a regulatory success, others argue that drug regulators myopically focused on methaqualone itself and did not give enough consideration to how other drugs could produce equal or greater levels of harm . No actions were taken to disincentivize and/or prevent the pharmaceutical industry from engaging in similar behaviors .
Wirkmechanismus
Target of Action
Methaqualone-D7, similar to its parent compound Methaqualone, primarily targets the GABA_A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in hyperpolarization of the neuron, making it less likely to fire an action potential .
Mode of Action
Methaqualone-D7 acts as a positive allosteric modulator at the GABA_A receptors . Instead, it is proposed to act through the transmembrane β(+) / α(–) subunit interface of the receptor, possibly targeting a site overlapping with that of the general anesthetic etomidate .
Biochemical Pathways
Given its similarity to methaqualone, it is likely to enhance the effect of gaba, the primary inhibitory neurotransmitter in the brain . This enhancement leads to increased inhibitory signals in the central nervous system, resulting in sedative and muscle-relaxant effects .
Pharmacokinetics
Methaqualone is known to be rapidly absorbed and distributed in the body . It follows a two-compartment open model with a fairly rapid absorptive phase . The serum elimination curve is biexponential, consisting of a phase predominantly due to distribution and a phase predominantly due to elimination . A steady-state Methaqualone serum concentration profile is observed within the first week .
Result of Action
The activation of GABA_A receptors by Methaqualone-D7 leads to a decrease in neuronal excitability, resulting in sedative, hypnotic, and muscle relaxant effects . This can lead to a state of relaxation, sleepiness, and decreased anxiety .
Eigenschaften
IUPAC Name |
2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,3D,6D,7D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYCTXHKTXCGPB-ZMMMWQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=NC3=CC=CC=C3C2=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584451 | |
| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methaqualone-D7 | |
CAS RN |
136765-41-8 | |
| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136765-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



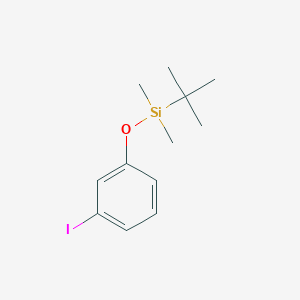


![(8S,9S,10R,13S,14S,17S)-N-tert-butyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B163131.png)

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)



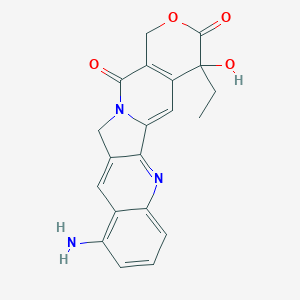
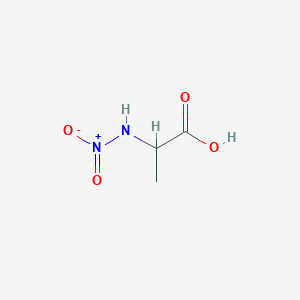
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
